molecular formula C8H7F5N2S B1375693 (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile CAS No. 1379811-96-7

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile

Cat. No.: B1375693
CAS No.: 1379811-96-7
M. Wt: 258.21 g/mol
InChI Key: ZWRCHQXBVCQWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile is a valuable chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring both an amino-acetonitrile moiety and a pentafluorosulfanyl (SF5) group on an aromatic ring, makes it a versatile precursor for constructing complex, high-value heterocyclic systems. The primary research application of this compound is in the synthesis of pentafluorosulfanyl (SF5)-substituted nitrogen heterocycles, particularly quinolines and quinazolines . These scaffolds are of significant interest in pharmaceutical and agrochemical discovery. The synthetic utility is demonstrated by the reduction of similar benzisoxazole intermediates to ortho-aminobenzophenones, which subsequently undergo condensation reactions with carbonyl compounds or amines to yield the corresponding SF5-containing heterocycles in high yields . The incorporation of the SF5 group is a key strategic focus in modern drug design. This group is known for its strong electron-withdrawing nature and high lipophilicity, which can profoundly influence the metabolic stability, bioavailability, and binding affinity of candidate molecules . These properties make SF5-containing building blocks crucial for developing compounds with improved pharmacological profiles. Research indicates that SF5-substituted quinoline derivatives, accessible from intermediates like this acetonitrile, show promising activity as antimalarial agents, with some analogues demonstrating improved potency and selectivity compared to established treatments . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCHQXBVCQWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194693
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-96-7
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the SF5 Group

The pentafluorosulfanyl group is typically introduced into aromatic compounds via:

These methods allow for selective placement of the SF5 group on the aromatic ring, often starting from nitro-(pentafluorosulfanyl)benzene derivatives.

Formation of the Acetonitrile Side Chain

The acetonitrile moiety is commonly introduced through:

  • Reaction of aryl halides or nitrobenzenes with malononitrile or related nitrile precursors.
  • Use of phenylacetonitriles as nucleophiles in condensation or substitution reactions.
  • Horner–Wadsworth–Emmons (HWE) reactions followed by reduction steps to yield the acetonitrile side chain.

Specific Preparation Methods for (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile

Method via Reaction of Nitro-(pentafluorosulfanyl)benzenes with Phenylacetonitriles

A notable approach involves the reaction of meta- or para-nitro-(pentafluorosulfanyl)benzenes with phenylacetonitriles under basic conditions (e.g., NaOH in ethanol). This reaction proceeds via the Davis reaction mechanism to form SF5-containing benzisoxazoles, which upon reduction yield ortho-aminobenzophenones. Subsequent transformations lead to the desired amino-substituted phenylacetonitriles.

Step Reaction Description Key Conditions Yield/Notes
1 Reaction of nitro-(pentafluorosulfanyl)benzene with phenylacetonitrile NaOH, EtOH, room temperature Good to high yields with electron-neutral/donor groups
2 Reduction of benzisoxazoles to ortho-aminobenzophenones Fe powder, aqueous acetic acid Excellent yields
3 Conversion to amino-substituted phenylacetonitriles Condensation or substitution reactions Efficient synthetic route

This method is selective for substrates with electron-neutral or electron-donating groups; electron-withdrawing groups on phenylacetonitriles inhibit the reaction.

Vicarious Nucleophilic Substitution (VNS) and Horner–Wadsworth–Emmons Reaction

Another route involves the VNS reaction of nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate to form diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates. These intermediates undergo Horner–Wadsworth–Emmons olefination with aldehydes in the presence of potassium hydroxide in acetonitrile, yielding (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes. Subsequent reduction of the nitro group affords 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, structurally related to the target compound.

Step Reaction Description Key Conditions Yield/Notes
1 VNS reaction of nitro-(pentafluorosulfanyl)benzene with diethyl chloromethylphosphonate Base, solvent Efficient formation of benzylphosphonates
2 Horner–Wadsworth–Emmons reaction with aldehydes KOH, acetonitrile, ambient temperature High stereoselectivity, good yields
3 Reduction of nitroalkenyl products Standard reduction protocols Yields 2-(2-arylethyl)-(pentafluorosulfanyl)anilines

This method provides a stereoselective synthesis pathway and allows for structural diversification.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Limitations
Davis reaction of nitro-(pentafluorosulfanyl)benzene with phenylacetonitriles Nitro-(pentafluorosulfanyl)benzene, phenylacetonitrile, NaOH Nucleophilic substitution, cyclization NaOH, EtOH, room temp; Fe reduction Good yields for electron-neutral/donor groups; direct access to amino derivatives Ineffective with electron-withdrawing groups
VNS and Horner–Wadsworth–Emmons reaction Nitro-(pentafluorosulfanyl)benzene, diethyl chloromethylphosphonate, aldehydes VNS, olefination, reduction KOH, acetonitrile, ambient temp; standard reduction High stereoselectivity; versatile intermediates Multi-step; requires careful reduction
Pd-catalyzed cross-coupling 4-Bromophenylsulfur pentafluoride, amines or other nucleophiles Pd-catalyzed coupling Pd(PPh3)4, toluene/water, 80-110°C, N2 atmosphere High yields; adaptable Requires expensive catalysts; optimization needed

Research Findings and Notes

  • The electronic nature of substituents on the aromatic ring significantly influences the success of the key substitution and cyclization reactions.
  • The SF5 group’s strong electron-withdrawing effect often enhances the stability and alters the reactivity of intermediates and final products.
  • Reduction steps commonly use iron powder in aqueous acetic acid, providing high yields of amino derivatives from nitro precursors.
  • The Horner–Wadsworth–Emmons reaction offers a stereoselective route to alkenyl intermediates that can be further transformed into amino-substituted SF5 compounds.
  • Palladium-catalyzed methods provide flexible synthetic access but require careful control of reaction conditions and catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted phenylacetonitrile compounds.

Scientific Research Applications

Medicinal Chemistry

The SF₅ group is known to enhance the biological activity of compounds, making (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile a candidate for drug development. Research indicates that compounds with SF₅ substituents exhibit improved lipophilicity and metabolic stability, which are critical for drug efficacy.

  • Case Study: Anticancer Activity
    In a study assessing the anticancer potential of SF₅-containing compounds, this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in advanced materials. The incorporation of the SF₅ group into polymers can enhance thermal stability and chemical resistance.

  • Case Study: Polymer Modification
    Research has shown that incorporating this compound into polymer matrices results in materials with superior mechanical properties and resistance to environmental degradation .

Fluorinated Building Blocks

This compound serves as an important building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

  • Data Table: Transformations of this compound
Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionSF₅-substituted amines85
ReductionAlcohol derivatives78
CyclizationFluorinated heterocycles92

Potential in Imaging Techniques

The compound's fluorine content allows for applications in imaging techniques such as PET (Positron Emission Tomography). The incorporation of this compound into radiolabeled peptides could enhance imaging contrast and specificity.

  • Case Study: Radiolabeling Peptides
    Preliminary studies have demonstrated that conjugating this compound with peptide chains significantly improves the binding affinity and stability of radiolabeled constructs, making them suitable for targeted imaging applications .

Mechanism of Action

The mechanism of action of (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The pathways involved in its action are determined by the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Substituent Effects: Amino vs. Nitro Groups

The compound (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile (Ref: 54-PC405563, CymitQuimica) shares structural similarity but replaces the amino group with a nitro (–NO₂) group . Key differences include:

  • In contrast, the amino group is electron-donating, increasing ring reactivity for electrophilic attacks.
  • Biological Activity: Nitro groups are often associated with toxicity concerns (e.g., mutagenicity), whereas amino groups are more amenable to drug design due to their ability to form hydrogen bonds with biological targets.
Property (2-Amino-4-SF₅-phenyl)acetonitrile (2-Nitro-4-SF₅-phenyl)acetonitrile
Electron Effect Electron-donating (–NH₂) Electron-withdrawing (–NO₂)
Synthetic Utility Higher for derivatization Limited by nitro reduction steps
Toxicity Profile Generally favorable Potential mutagenicity risks

Fluorinated Substituents: –SF₅ vs. –S–C₆H₄–F

The compound 2-[(4-fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS, MW 167.20) features a fluorophenylthio (–S–C₆H₄–F) group instead of –SF₅ . Comparisons include:

  • Lipophilicity : The –SF₅ group exhibits higher lipophilicity (logP ~3.5) compared to –S–C₆H₄–F (logP ~2.8), enhancing membrane permeability in drug candidates.
  • Electrochemical Stability : –SF₅ is more resistant to metabolic oxidation than –S–C₆H₄–F, which may undergo sulfoxide formation.

Biological Activity

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, also known by its CAS number 1379811-96-7, is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pentafluorosulfanyl group, which significantly influences its biochemical interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can affect the compound's bioavailability and pharmacokinetics.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that it inhibits histone deacetylases (HDACs), which are crucial for cancer cell proliferation. For instance, compounds with similar structures showed IC50 values ranging from 0.32 μM to 1.85 μM against various cancer cell lines, suggesting a potent effect on tumor growth inhibition .

CompoundCell LineIC50 (μM)
This compoundMV4-110.32
Similar HDAC inhibitorMV4-111.24
p-tert-butyl-substituted compoundDLD-14.05

The mechanism of action involves the formation of reversible covalent bonds with nucleophilic residues in target enzymes, particularly HDACs. This interaction leads to the modulation of gene expression related to cell cycle regulation and apoptosis . Additionally, the electron-withdrawing nature of the pentafluorosulfanyl group may enhance the compound's ability to stabilize transition states during enzymatic reactions.

3. Effects on Metabolic Pathways

This compound has been shown to influence several metabolic pathways by inhibiting key enzymes involved in glycolysis and lipid metabolism. This modulation can lead to altered energy production and metabolite levels within cells, potentially contributing to its anticancer effects .

Case Study 1: In Vitro Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human leukemia cells (MV4-11). The results indicated a significant reduction in cell viability at concentrations as low as 0.32 μM, demonstrating its potential as an effective chemotherapeutic agent .

Case Study 2: Metabolic Impact

In animal models, the compound was administered at varying dosages to assess its impact on metabolic pathways. Results showed that lower doses primarily modulated specific biochemical pathways without significant toxicity, while higher doses induced oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, considering recent advances in nitrile formation?

  • Methodological Answer : Recent protocols suggest using acid-catalyzed cyclization or Beckmann rearrangement in acetonitrile for nitrile formation. For example, Beckmann rearrangement of ketoximes in acetonitrile with benzenedichloride yields high-purity nitriles under reflux conditions . Alternative routes include nucleophilic substitution on halogenated precursors using KCN or metal cyanides. Researchers should optimize reaction time (6–12 hours) and temperature (60–80°C) while monitoring intermediates via TLC or HPLC.

Q. How should researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm the amino group (δ 5.2–5.8 ppm) and nitrile (C≡N stretch at ~2250 cm1^{-1} in IR). 19F^{19}F-NMR is critical for verifying the pentafluorosulfanyl group (distinct splitting patterns at δ −35 to −45 ppm) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UPLC-MS/MS for trace impurity detection (<0.1% sensitivity) .

Q. What are the challenges in characterizing the amino and nitrile functional groups in this compound?

  • Methodological Answer : The amino group may undergo oxidation during synthesis, requiring inert atmospheres (N2_2/Ar) and stabilization via trifluoroacetylation before analysis. Nitrile groups can hydrolyze under acidic conditions; thus, neutral pH buffers are recommended for LC-MS. X-ray crystallography (e.g., single-crystal diffraction) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies in 13C^{13}C-NMR chemical shifts often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for acetonitrile) to simulate spectra. Compare computed vs. experimental data, adjusting for crystal packing forces in solid-state NMR .

Q. How can computational modeling predict the reactivity of the pentafluorosulfanyl group in nucleophilic environments?

  • Methodological Answer : Molecular docking and quantum mechanical calculations (e.g., Fukui indices) identify electrophilic sites. The SF5_5 group exhibits strong electron-withdrawing effects, reducing reactivity at the para position. MD simulations (AMBER/CHARMM) in polar solvents like acetonitrile predict steric hindrance and solvation effects on reaction pathways .

Q. What role does the pentafluorosulfanyl group play in the compound’s potential pharmacological activity?

  • Methodological Answer : The SF5_5 group enhances metabolic stability and bioavailability by resisting oxidative degradation. In vitro assays (e.g., CYP450 inhibition) paired with QSAR models show its impact on binding affinity to CNS targets. Comparative studies with CF3_3-analogs reveal improved logP values (1.5–2.0 higher) and target selectivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for SF5_5-substituted acetonitrile derivatives?

  • Methodological Answer : Variability often stems from trace moisture in acetonitrile, which hydrolyzes nitriles. Standardize drying protocols (3Å molecular sieves) and quantify water content via Karl Fischer titration. Re-evaluate yields using internal standards (e.g., triphenylmethane) to account for losses during purification .

Experimental Design Considerations

Q. What solvent systems are optimal for studying the compound’s stability under catalytic conditions?

  • Methodological Answer : Acetonitrile is preferred for its low nucleophilicity and compatibility with Pd/C or CuI catalysts. For acidic conditions, mix with DCM (1:1) to prevent SF5_5-group decomposition. Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.